molecular formula C18H20ClNO6 B5196565 1-[2-[2-(2-Chloro-4-nitrophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene

1-[2-[2-(2-Chloro-4-nitrophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene

Cat. No.: B5196565
M. Wt: 381.8 g/mol
InChI Key: SKGLIIPITJWWBO-UHFFFAOYSA-N
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Description

1-[2-[2-(2-Chloro-4-nitrophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple functional groups, including a chloro group, a nitro group, and several ether linkages

Preparation Methods

The synthesis of 1-[2-[2-(2-Chloro-4-nitrophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-chloro-4-nitrophenol with ethylene glycol to form an intermediate, which is then further reacted with 2-methoxy-4-methylphenol under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-[2-[2-(2-Chloro-4-nitrophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene undergoes various chemical reactions due to its functional groups:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-[2-(2-Chloro-4-nitrophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-[2-(2-Chloro-4-nitrophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ether linkages and chloro group also contribute to its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

1-[2-[2-(2-Chloro-4-nitrophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene can be compared with similar compounds such as:

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-[2-(2-chloro-4-nitrophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO6/c1-13-3-5-17(18(11-13)23-2)26-10-8-24-7-9-25-16-6-4-14(20(21)22)12-15(16)19/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGLIIPITJWWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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